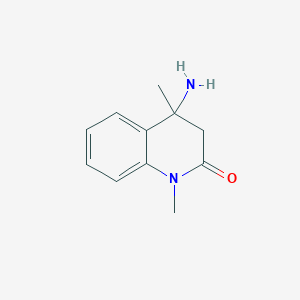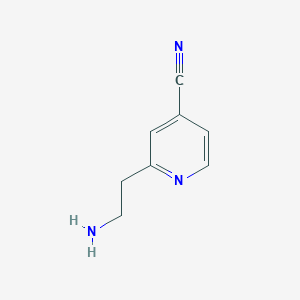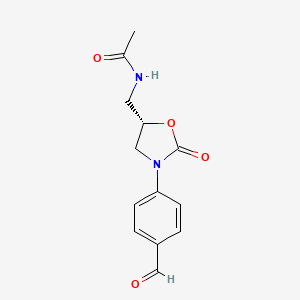
N-(((5S)-3-(4-formylphenyl)-2-oxo-1,3-oxazolidin-5-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-((3-(4-Formylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide is a complex organic compound with a unique structure that includes an oxazolidinone ring, a formyl group, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-((3-(4-Formylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of (S)-N-((3-(4-Formylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-((3-(4-Formylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The acetamide group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Applications De Recherche Scientifique
(S)-N-((3-(4-Formylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (S)-N-((3-(4-Formylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The oxazolidinone ring may also interact with biological membranes, affecting their integrity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-((3-(4-Formylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide: Lacks the (S)-configuration, which may affect its biological activity and reactivity.
N-((3-(4-Formylphenyl)-2-oxooxazolidin-5-yl)methyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group, leading to different chemical properties.
Uniqueness
(S)-N-((3-(4-Formylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential biological activity. Its combination of an oxazolidinone ring, formyl group, and acetamide group makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C13H14N2O4 |
|---|---|
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
N-[[(5S)-3-(4-formylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C13H14N2O4/c1-9(17)14-6-12-7-15(13(18)19-12)11-4-2-10(8-16)3-5-11/h2-5,8,12H,6-7H2,1H3,(H,14,17)/t12-/m0/s1 |
Clé InChI |
STFNPLFKVUFYOJ-LBPRGKRZSA-N |
SMILES isomérique |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)C=O |
SMILES canonique |
CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










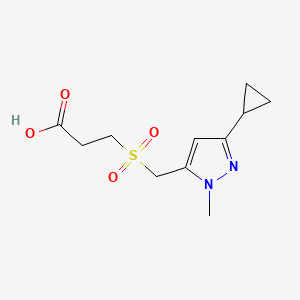
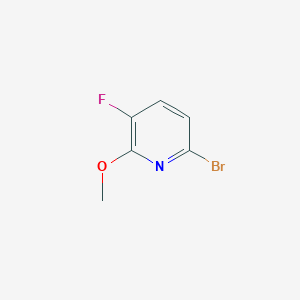

![5-Chloro-N-isopropylbenzo[d]isoxazol-3-amine](/img/structure/B11813088.png)
